molecular formula C8H8ClNO2 B103416 alpha-Chloro-3-methyl-4-nitrotoluene CAS No. 18515-14-5

alpha-Chloro-3-methyl-4-nitrotoluene

Cat. No.: B103416
CAS No.: 18515-14-5
M. Wt: 185.61 g/mol
InChI Key: DLYHOEXVOPOBAJ-UHFFFAOYSA-N
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Description

Alpha-Chloro-3-methyl-4-nitrotoluene: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Toluene: The synthesis of alpha-Chloro-3-methyl-4-nitrotoluene typically begins with the nitration of toluene. This involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The next step involves the chlorination of the nitrated toluene. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to selectively introduce the chlorine atom at the desired position.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Chloro-3-methyl-4-nitrotoluene can undergo oxidation reactions to form various products such as nitrobenzaldehydes and nitrobenzoic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Nitrobenzaldehydes, nitrobenzoic acids.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

Alpha-Chloro-3-methyl-4-nitrotoluene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Chloro-3-methyl-4-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 3-Chloro-4-nitrotoluene
  • 4-Chloro-3-nitrotoluene
  • 2-Chloro-5-nitrotoluene

Comparison: Alpha-Chloro-3-methyl-4-nitrotoluene is unique due to the specific positions of the chlorine and nitro groups on the toluene ring. This positional arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHOEXVOPOBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171724
Record name alpha-Chloro-3-methyl-4-nitrotoluene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-14-5
Record name 4-(Chloromethyl)-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18515-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-3-methyl-4-nitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chloro-3-methyl-4-nitrotoluene
Source EPA DSSTox
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Record name Alpha-chloro-3-methyl-4-nitrotoluene
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Synthesis routes and methods

Procedure details

3-methyl-4-nitrobenzylalcohol (2 g) and 0.2 ml of DMF were dissolved in 20 ml of toluene. The solution was added with 1 ml of thionyl chloride and stirred under heating with reflux for 3 hours. The reaction mixture was concentrated and thus 2.2 g of an oil, 3-methyl-4-nitrobenzyl chloride, was obtained. This compound was used for the following reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name

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